molecular formula C16H21BrN2O3 B4617266 ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate

ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate

Cat. No. B4617266
M. Wt: 369.25 g/mol
InChI Key: HJBMZPJEDGZGDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of intermediate products, cyclohexene derivatives, and the use of catalysts like piperidine. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate showcases a typical process that might be similar to the synthesis of our compound of interest (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction, showcasing specific space groups, unit-cell parameters, and hydrogen bonding motifs that contribute to the stability and properties of the molecule (Khan et al., 2013).

Chemical Reactions and Properties

Ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate likely undergoes various chemical reactions, including condensation, nucleophilic substitution, and cyclization, depending on the reaction conditions and the presence of catalysts. For instance, the Knoevenagel condensation reaction is a common method for synthesizing carboxylate derivatives, showcasing the versatility and reactivity of such compounds (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate, including solubility, melting point, and crystalline structure, are crucial for its application and handling. These properties can be influenced by the molecular structure and the presence of functional groups (Shalaby et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemical entities, stability under various conditions, and the ability to participate in further chemical transformations, define the utility of ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate in synthetic chemistry and potential applications in drug design and development (Doshi et al., 2006).

Scientific Research Applications

Anticancer Potential

Overcoming Drug Resistance in Cancer Cells

A study explored the structure-activity relationship (SAR) of analogues like ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, demonstrating their ability to mitigate drug resistance and synergize with cancer therapies in leukemia cells. These compounds inhibit tumor cell growth through apoptosis, showing promise for treating cancers with multiple drug resistance (Das et al., 2009).

Anticancer Agents Synthesis

Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-Appended 1,3,4-Oxadiazole Hybrids

Research focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The synthesized propanamide derivatives demonstrated potential as anticancer agents, indicating the versatility of related compounds in developing new cancer therapies (Rehman et al., 2018).

Antimicrobial Activity

Synthesis of Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives

A study on the synthesis of new compounds from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate 1 revealed antibacterial and antifungal activities, showcasing the potential of these compounds in antimicrobial applications (Faty et al., 2010).

Vasodilation Properties

New 3-Pyridinecarboxylates of Potential Vasodilation Properties

This research synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, demonstrating considerable vasodilation properties. The compounds revealed remarkable potency, highlighting their potential in therapeutic applications for cardiovascular diseases (Girgis et al., 2008).

properties

IUPAC Name

ethyl 1-[2-(4-bromoanilino)-2-oxoethyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-2-22-16(21)12-4-3-9-19(10-12)11-15(20)18-14-7-5-13(17)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMZPJEDGZGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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